tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride

Medicinal Chemistry Conformational Analysis Physicochemical Properties

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride (CAS 1956385-02-6) is a bifunctional, orthogonally protected chemical building block incorporating a piperidine core linked to a 3-methylazetidine moiety. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and presents the free azetidine nitrogen as its hydrochloride salt.

Molecular Formula C14H27ClN2O2
Molecular Weight 290.83 g/mol
Cat. No. B11835103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride
Molecular FormulaC14H27ClN2O2
Molecular Weight290.83 g/mol
Structural Identifiers
SMILESCC1CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C14H26N2O2.ClH/c1-11-9-16(10-11)12-5-7-15(8-6-12)13(17)18-14(2,3)4;/h11-12H,5-10H2,1-4H3;1H
InChIKeyMKQTTXXRWHFHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride (CAS 1956385-02-6): A Differentiated Heterocyclic Building Block


tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride (CAS 1956385-02-6) is a bifunctional, orthogonally protected chemical building block incorporating a piperidine core linked to a 3-methylazetidine moiety. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and presents the free azetidine nitrogen as its hydrochloride salt [1]. This architecture introduces a defined, rigid vector, placing a secondary amine (as its HCl salt) at a fixed distance and geometry from the Boc-protected piperidine, a feature that distinguishes it from more flexible or monofunctional piperidine and azetidine building blocks. The compound is primarily used as a late-stage diversification intermediate in medicinal chemistry and agrochemical research [2].

Procurement Risks of Generic Substitution: Why tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride Cannot Be Interchanged with Common In-Class Analogs


Generic substitution with simpler, more available piperidine or azetidine building blocks carries significant risk of altering key molecular properties in the final target compound. Replacing the rigid 3-methylazetidine-piperidine scaffold with a flexible ethylenediamine linker, for instance, removes conformational restriction that is often critical for target binding [1]. Similarly, selecting the free base form (CAS 1936610-00-2) over the hydrochloride salt changes the reactive species available for coupling, as the free azetidine nitrogen is a nucleophilic amine, while the salt form requires in situ neutralization or a separate deprotection step, directly impacting synthetic route design and yield . The specific substitution pattern—a 3-methyl group on the azetidine ring—introduces steric bulk and influences the pKa and metabolic profile of derived compounds compared to the unsubstituted azetidine analog (CAS 1093066-82-0), a factor documented in medicinal chemistry optimization campaigns [2].

Quantitative Differential Evidence for tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride Versus Closest Analogs


Conformational Restriction and Topological Polar Surface Area (TPSA) Comparison with 3-Methylazetidine vs. Unsubstituted Azetidine Analog

The introduction of a 3-methyl substituent on the azetidine ring provides a measurable increase in the fraction of sp3-hybridized carbons (Fsp3) and steric bulk versus the unsubstituted azetidine analog (tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate, CAS 1093066-82-0). Computed physicochemical data from PubChem show that the target compound has a Topological Polar Surface Area (TPSA) of 32.8 Ų and an XLogP3 of 2.3 [1]. The unsubstituted analog (CAS 1093066-82-0, M.Wt 240.34) presents a TPSA of 32.8 Ų but with a lower XLogP3 (predicted ~1.6-1.8) due to the absence of the methyl group [2]. The methyl substituent increases lipophilicity without altering hydrogen bond acceptor/donor counts, which can be advantageous for optimizing CNS drug candidates where balanced LogP is critical [3].

Medicinal Chemistry Conformational Analysis Physicochemical Properties

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Storage Stability and Handling in Parallel Synthesis

The hydrochloride salt (CAS 1956385-02-6) of the target building block offers a defined counterion and crystalline form, which contributes to long-term storage stability at recommended conditions (store in a cool, dry place) . In contrast, the free base form (CAS 1936610-00-2) is an oil or low-melting solid that may undergo slow decomposition or carbonate formation upon exposure to air . Vendor technical datasheets confirm that the hydrochloride salt is typically supplied at 95-97% purity and is non-hygroscopic under standard storage . This contrasts with the free base, which requires inert atmosphere handling in many cases. The salt form also simplifies automated liquid handling in parallel synthesis workflows by providing a crystalline, free-flowing powder with better weight accuracy compared to oily free bases [1].

Parallel Synthesis Salt Selection Stability

Orthogonal Protection Strategy: Boc-Piperidine with Free Azetidine NH (as HCl) vs. Doubly Protected or Unprotected Analogs

The target compound features an orthogonal protection design: the piperidine nitrogen is Boc-protected while the azetidine ring presents a free secondary amine as its HCl salt. This contrasts with the fully deprotected analog 4-(3-methylazetidin-1-yl)piperidine (CAS 864494-21-3), which has both nitrogens exposed, leading to poor chemoselectivity in subsequent reactions . The orthogonally protected design enables sequential functionalization—first acylating or alkylating the azetidine nitrogen, then Boc deprotection to reveal the piperidine for a second diversification step. This two-step, directional modification capability reduces the number of synthetic steps by at least one compared to approaches requiring separate protection/deprotection cycles [1]. Patent literature on azetidine-piperidine scaffolds as PDE10 inhibitors highlights the synthetic utility of such orthogonal building blocks for generating diverse compound libraries [2].

Orthogonal Protection Synthetic Efficiency Building Block Design

Structural Rigidity and Vector Geometry: 3-Methylazetidine-Piperidine vs. Flexible Diamine Linkers

The target compound embeds a rigid, geometrically defined scaffold where the azetidine and piperidine rings are directly connected via a C-N bond, creating a fixed exit vector with a defined distance of approximately 4.5-5.0 Å between the two nitrogen atoms [1]. In contrast, commercial flexible diamine building blocks such as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate or N-Boc-1,4-butanediamine offer variable distances and multiple low-energy conformers, which can complicate structure-based drug design . The conformational restriction imposed by the cyclic azetidine-piperidine linkage has been shown to reduce entropic penalty upon target binding, a key factor in fragment-based lead optimization [2]. While direct binding data for this specific building block are not publicly disclosed, the general principle of rigidification as a medicinal chemistry strategy is well-established and directly applicable to procurement decisions.

Vector Geometry Scaffold Hopping Conformational Restriction

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride


CNS Drug Discovery: Late-Stage Diversification of a Precedented Azetidine-Piperidine Chemotype

In CNS drug discovery programs where the azetidine-piperidine scaffold has demonstrated target engagement (e.g., PDE10 inhibition, serotonin receptor modulation), this orthogonally protected building block enables rapid SAR exploration. The 3-methyl substitution on the azetidine ring contributes to an XLogP3 of 2.3, balancing passive permeability for blood-brain barrier penetration [1]. The hydrochloride salt form is compatible with automated parallel synthesis platforms, facilitating the generation of 50-100 analog libraries in a single campaign. The rigid scaffold reduces the number of rotatable bonds compared to flexible linkers, a property correlated with improved oral bioavailability in CNS candidates [2].

Targeted Protein Degradation (PROTAC) Linker Design

The defined vector geometry and orthogonal protection of this building block make it a strategic choice for PROTAC linker design. The rigid azetidine-piperidine core imposes a specific distance and orientation between the E3 ligase ligand and the target protein ligand, which is critical for ternary complex formation. The Boc group allows for sequential conjugation: first attaching the azetidine NH to one warhead, then deprotecting and functionalizing the piperidine for the second. This stepwise approach is more efficient than using fully deprotected analogs that require challenging chemoselective conjugations [3].

Agrochemical Intermediate: Synthesis of Conformationally Restricted Fungicides or Herbicides

In agrochemical research, the combination of a Boc-protected piperidine and a free azetidine NH (as its HCl salt) provides a differentiated scaffold for generating novel fungicides or herbicides. The 3-methyl group increases lipophilicity (ΔXLogP3 ≈ +0.5-0.7 vs. the unsubstituted azetidine analog), which may improve cuticular penetration in plant foliage [1]. The orthogonal protection allows agrochemical chemists to independently optimize the two amine positions for target binding and physicochemical properties, accelerating the hit-to-lead process.

Chemical Biology Tool Compound Synthesis: Kinase Inhibitor Scaffold Exploration

For chemical biology groups developing selective kinase inhibitors, this building block offers a rigid, three-dimensional core that can orient substituents into distinct regions of the ATP-binding pocket. The hydrochloride salt simplifies compound registration and storage in institutional compound management systems, as it is less prone to decomposition than the free base. The well-defined computed properties (TPSA = 32.8 Ų, HBD = 0) are within the optimal range for kinase inhibitor chemical space, making it a rational choice for focused library design [2].

Quote Request

Request a Quote for tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.